molecular formula C9H8N2O2 B035696 5-Amino-6-methylisoindoline-1,3-dione CAS No. 1227465-60-2

5-Amino-6-methylisoindoline-1,3-dione

Cat. No. B035696
M. Wt: 176.17 g/mol
InChI Key: LPZKZQICLYRDON-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of derivatives related to "5-Amino-6-methylisoindoline-1,3-dione" involves various strategies, including the functionalization of core structures and multicomponent reactions. For instance, the synthesis of related compounds often employs reactions that involve the condensation of phthalic anhydride with selected amino-containing compounds to afford structurally modified isoindoline-1,3-dione derivatives (Ahmad et al., 2022). These methodologies highlight the flexibility and diversity of synthetic routes available for generating compounds with core structures similar to "5-Amino-6-methylisoindoline-1,3-dione."

Molecular Structure Analysis

The molecular structure of "5-Amino-6-methylisoindoline-1,3-dione" and its derivatives is characterized by the presence of the isoindoline ring system, which contributes to its distinctive chemical behavior. Structural studies, such as single-crystal X-ray diffraction, are instrumental in elucidating the crystalline forms and conformations of these compounds, providing insights into their structural dynamics and interactions (Anouar et al., 2019).

Chemical Reactions and Properties

"5-Amino-6-methylisoindoline-1,3-dione" and its analogs participate in a range of chemical reactions, underlining their reactivity and potential for further functionalization. For example, the compound's derivatives have been involved in reactions leading to the synthesis of complex molecular architectures, including cyclization reactions to form heterocyclic systems (Křemen et al., 2017). These reactions not only demonstrate the compound's versatility but also its significance in constructing biologically relevant molecules.

Physical Properties Analysis

The physical properties of "5-Amino-6-methylisoindoline-1,3-dione" derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. Studies focusing on these aspects provide valuable information for the development of materials and pharmaceuticals. The organo-amino compound, a derivative of isoindoline-1,3-dione, showcases the importance of physical property analysis in understanding the compound's behavior under different conditions (Anouar et al., 2019).

Chemical Properties Analysis

The chemical properties of "5-Amino-6-methylisoindoline-1,3-dione" derivatives, including reactivity patterns, stability, and interaction with other molecules, are central to their utility in synthetic chemistry and drug design. The interaction studies of derivatives with proteins, for instance, provide insights into their binding affinities and mechanisms of action, which are essential for the development of therapeutic agents (Alanazi et al., 2018).

Scientific Research Applications

For example, one study reported the synthesis of fused multifunctionalized isoindole-1,3-diones by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This process involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

  • Pharmaceutical Synthesis

    • These compounds have potential use in pharmaceutical synthesis . For example, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
  • Herbicides

    • N-isoindoline-1,3-dione heterocycles can be used in the synthesis of herbicides .
  • Colorants and Dyes

    • These compounds can be used in the production of colorants and dyes .
  • Polymer Additives

    • N-isoindoline-1,3-dione heterocycles can be used as additives in polymer synthesis .
  • Organic Synthesis

    • These compounds are used in organic synthesis . For example, one study reported the synthesis of fused multifunctionalized isoindole-1,3-diones by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .
  • Photochromic Materials

    • N-isoindoline-1,3-dione heterocycles can be used in the synthesis of photochromic materials .
  • Dopamine Receptor Modulation

    • Isoindolines and isoindoline-1,3-dione can modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
  • Treatment of Alzheimer’s Disease

    • The inhibition of β-amyloid protein aggregation by isoindolines and isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease .
  • Synthesis of Multifunctionalized Cyclopenta[e]isoindole-1,3(2H,6H)-diones

    • A study demonstrated the potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta[e]isoindole-1,3(2H,6H)-diones .

Safety And Hazards

The product is intended for research and development use only, under the supervision of a technically qualified individual .

Future Directions

The isoindoline-1,3-dione moiety is of interest to many teams seeking biologically active compounds as candidates for new drugs . The synthesized compounds demonstrated moderate to good AChE inhibitory effect with results higher than rivastigmine . This suggests potential future directions for the development of new drugs for Alzheimer’s disease .

properties

IUPAC Name

5-amino-6-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-4-2-5-6(3-7(4)10)9(13)11-8(5)12/h2-3H,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZKZQICLYRDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263236
Record name 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263236
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione

CAS RN

1227465-60-2
Record name 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione
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Record name 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione
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